molecular formula C17H18N2O5S B1678445 Piretanide CAS No. 55837-27-9

Piretanide

Número de catálogo: B1678445
Número CAS: 55837-27-9
Peso molecular: 362.4 g/mol
Clave InChI: UJEWTUDSLQGTOA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Piretanida es un compuesto diurético de asa que se sintetizó en 1973 en Hoechst AG en Alemania. Se utiliza para controlar la hipertensión arterial esencial y el edema de origen cardíaco, hepático y renal. Piretanida funciona inhibiendo la reabsorción de electrolitos principalmente en la rama ascendente gruesa del asa de Henle y en los túbulos renales distales .

Análisis De Reacciones Químicas

Piretanida sufre varios tipos de reacciones químicas, incluidas:

Los reactivos comunes utilizados en estas reacciones incluyen metanol, agua, ácido acético y amoníaco. Los principales productos formados a partir de estas reacciones son típicamente derivados de piretanida con grupos funcionales modificados .

Aplicaciones Científicas De Investigación

Pharmacodynamic Properties

Piretanide acts mainly on the thick ascending limb of the loop of Henle, inhibiting sodium and chloride reabsorption. Its diuretic effect begins within one hour of administration and lasts for approximately five to six hours. Compared to other loop diuretics like furosemide and bumetanide, this compound exhibits a potency that is approximately 5 to 7 times greater than furosemide but less than bumetanide .

Clinical Applications

1. Management of Hypertension

  • This compound has been shown to significantly lower elevated blood pressure in patients with mild to moderate hypertension. Clinical trials indicate that a dosage range of 6 to 12 mg/day can achieve comparable antihypertensive efficacy to hydrochlorothiazide while having a lesser impact on serum potassium levels .

2. Treatment of Congestive Heart Failure

  • In patients with congestive heart failure, this compound has demonstrated efficacy in promoting diuresis and improving functional status. A study involving 20 patients indicated that oral administration of this compound resulted in significant diuresis and an improvement in the New York Heart Association functional class status . The findings suggest that it may have potassium-sparing properties, which is advantageous for patients at risk of hypokalemia .

3. Use in Cirrhosis with Ascites

  • This compound has been evaluated for its effectiveness in treating ascites due to cirrhosis. In a study involving 20 patients, it was administered at a dose of 12 mg/day. The results showed that approximately 55% of patients responded positively, indicating significant increases in urinary sodium excretion and volume . The response was correlated with pre-treatment plasma aldosterone levels, suggesting that higher aldosterone levels may predict resistance to treatment .

Comparative Efficacy

To better understand the relative effectiveness of this compound compared to other diuretics, the following table summarizes key findings from clinical studies:

Diuretic Dosage Efficacy Potassium Levels
This compound6-12 mg/daySignificant reduction in BP; effective for CHFMinimal impact on serum potassium
Furosemide40 mg/dayEffective for CHF; standard treatmentHigher risk of hypokalemia
Bumetanide1 mg/dayEffective; more potent than furosemideModerate risk

Case Studies

Case Study 1: Congestive Heart Failure
A double-blind study evaluated the effects of this compound on patients with congestive heart failure over a period of 28 days. Patients receiving this compound showed significant improvements in diuresis compared to placebo, with only one case of mild hypokalemia reported among participants .

Case Study 2: Cirrhosis with Ascites
In another investigation involving cirrhotic patients with ascites, this compound was administered at varying doses. Those who responded exhibited significantly increased urinary sodium excretion compared to non-responders, highlighting the importance of baseline aldosterone levels in predicting treatment outcomes .

Mecanismo De Acción

Comparación Con Compuestos Similares

Piretanida es similar a otros diuréticos de asa como la furosemida y la bumetanida. tiene una proporción de excreción de sodio/potasio más favorable y una tasa de dosis/respuesta más adecuada . Estas características hacen de piretanida un diurético único y eficaz para controlar la hipertensión y el edema.

Compuestos Similares

  • Furosemida
  • Bumetanida
  • Torsemida

Las propiedades únicas de piretanida y su eficacia en el control de la hipertensión y el edema la convierten en un compuesto valioso tanto en la investigación médica como científica.

Actividad Biológica

Piretanide is a potent loop diuretic primarily used in the management of conditions such as congestive heart failure and hypertension. Its biological activity encompasses various pharmacological effects, including diuresis, natriuresis, and potassium-sparing properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound acts mainly on the thick ascending limb of the loop of Henle in the nephron. It inhibits the Na-K-2Cl co-transporter (NKCC2), leading to increased excretion of sodium, chloride, and water. This mechanism results in significant diuretic effects, making it effective in treating fluid retention associated with heart failure and other conditions.

Pharmacodynamics and Pharmacokinetics

The pharmacodynamic profile of this compound reveals its potency compared to other loop diuretics. Research indicates that this compound is approximately 5 to 7 times more potent than furosemide but significantly less potent than bumetanide on a weight-for-weight basis .

Table 1: Comparative Potency of Loop Diuretics

DiureticPotency (relative)
This compound5-7 times furosemide
Furosemide1
Bumetanide10 times furosemide

This compound's pharmacokinetics show rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration. The drug has a half-life of approximately 1-2 hours, necessitating multiple doses for sustained effect .

Clinical Efficacy

Case Studies and Clinical Trials

  • Congestive Heart Failure : A study involving patients with mild to moderately severe congestive heart failure demonstrated that oral this compound (up to 24 mg daily) resulted in significant diuresis and improvement in functional class status according to the New York Heart Association criteria . The study noted that while some patients experienced mild hypokalemia, overall potassium levels remained stable.
  • Hypertension : In a large-scale trial, patients administered 6 to 12 mg/day of this compound showed significant reductions in blood pressure comparable to those treated with hydrochlorothiazide but with fewer effects on serum potassium levels .
  • Cirrhosis with Ascites : A study on cirrhosis patients indicated that 12 mg/day of this compound was effective in inducing diuresis in about 55% of participants, showing promise as a treatment option for this population .

Safety Profile

This compound has been generally well-tolerated in clinical settings. Adverse effects are relatively uncommon but can include electrolyte imbalances such as hypokalemia and hyperuricemia. Monitoring of renal function is recommended due to potential increases in blood urea nitrogen (BUN) levels without significant changes in serum creatinine .

Table 2: Summary of Clinical Findings

ConditionDosageEfficacy (%)Notable Side Effects
Congestive Heart FailureUp to 24 mgSignificant improvement notedMild hypokalemia
Hypertension6-12 mgComparable to hydrochlorothiazideMinimal impact on potassium
Cirrhosis with Ascites12 mg~55% response rateElectrolyte imbalances possible

Propiedades

IUPAC Name

4-phenoxy-3-pyrrolidin-1-yl-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c18-25(22,23)15-11-12(17(20)21)10-14(19-8-4-5-9-19)16(15)24-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9H2,(H,20,21)(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEWTUDSLQGTOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023488
Record name Piretanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55837-27-9
Record name Piretanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55837-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piretanide [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piretanide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02925
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Piretanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piretanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.394
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRETANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ6KK6GV93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Piretanide
Reactant of Route 2
Piretanide
Reactant of Route 3
Piretanide
Reactant of Route 4
Piretanide
Reactant of Route 5
Piretanide
Reactant of Route 6
Piretanide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.